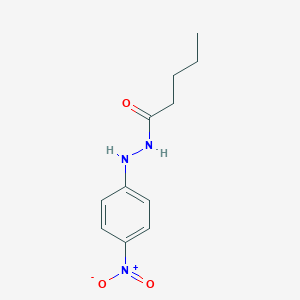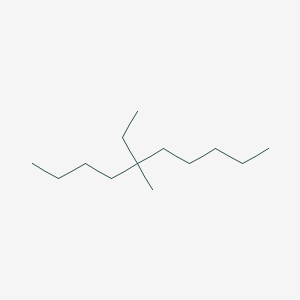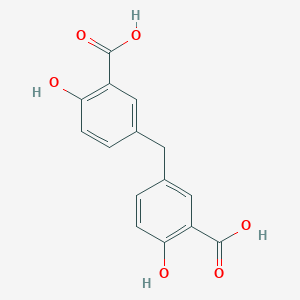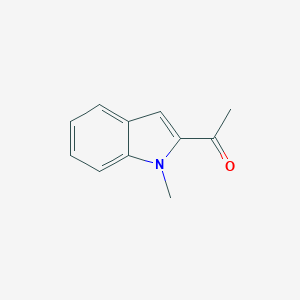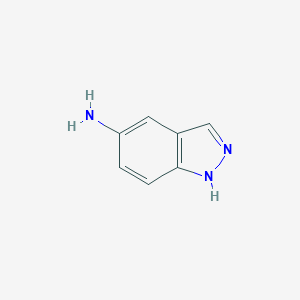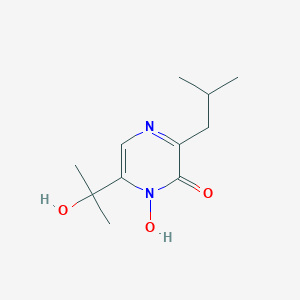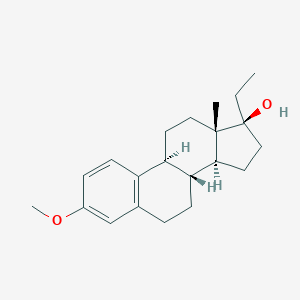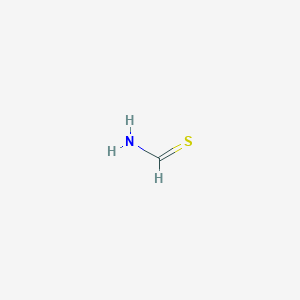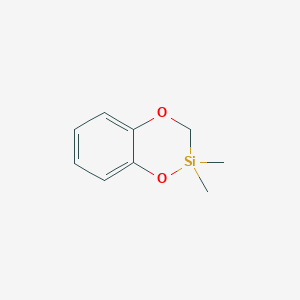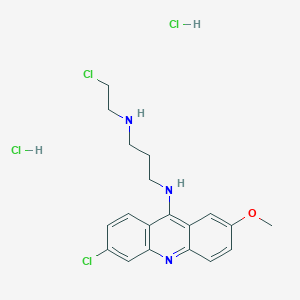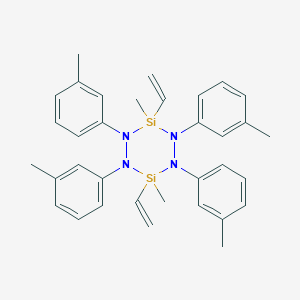
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-1,2,4,5,3,6-tetrazadisilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-1,2,4,5,3,6-tetrazadisilinane, commonly known as BTTS, is a tetrazasilane compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has been studied for its potential applications in various fields, including materials science, nanotechnology, and biomedicine.
Mécanisme D'action
The mechanism of action of BTTS is not fully understood, but it is believed to involve the formation of covalent bonds with biological molecules, such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, which can have a variety of effects on cellular processes.
Effets Biochimiques Et Physiologiques
BTTS has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BTTS can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate gene expression. In vivo studies have shown that BTTS can inhibit tumor growth and metastasis, reduce inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BTTS in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using BTTS is its high cost, which can limit its use in large-scale experiments. Additionally, BTTS can be toxic in high concentrations, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of BTTS. One area of interest is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of interest is the exploration of BTTS as a potential therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, the use of BTTS in the synthesis of new nanomaterials and in the development of new imaging techniques is an area of ongoing research.
Méthodes De Synthèse
The synthesis of BTTS involves the reaction of hexamethyldisilazane with 3,6-bis(3-methylphenyl)-1,2,4,5-tetrazine in the presence of a catalyst. The resulting product is then treated with ethylene to produce BTTS. This method has been optimized to yield high purity BTTS with a high yield.
Applications De Recherche Scientifique
BTTS has been studied for its potential applications in various scientific fields. In materials science, BTTS has been used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride. In nanotechnology, BTTS has been used as a building block for the synthesis of nanomaterials, such as nanowires and nanoparticles. In biomedicine, BTTS has been studied for its potential use as a drug delivery agent and as a contrast agent for imaging techniques.
Propriétés
Numéro CAS |
17082-87-0 |
|---|---|
Nom du produit |
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-1,2,4,5,3,6-tetrazadisilinane |
Formule moléculaire |
C34H40N4Si2 |
Poids moléculaire |
560.9 g/mol |
Nom IUPAC |
3,6-bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-1,2,4,5,3,6-tetrazadisilinane |
InChI |
InChI=1S/C34H40N4Si2/c1-9-39(7)35(31-19-11-15-27(3)23-31)37(33-21-13-17-29(5)25-33)40(8,10-2)38(34-22-14-18-30(6)26-34)36(39)32-20-12-16-28(4)24-32/h9-26H,1-2H2,3-8H3 |
Clé InChI |
KFQAFAXIMQJZKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2N([Si](N(N([Si]2(C)C=C)C3=CC=CC(=C3)C)C4=CC=CC(=C4)C)(C)C=C)C5=CC=CC(=C5)C |
SMILES canonique |
CC1=CC(=CC=C1)N2N([Si](N(N([Si]2(C)C=C)C3=CC=CC(=C3)C)C4=CC=CC(=C4)C)(C)C=C)C5=CC=CC(=C5)C |
Synonymes |
3,6-Dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-3,6-divinyl-1,2,4,5-tetraaza-3,6-disilacyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



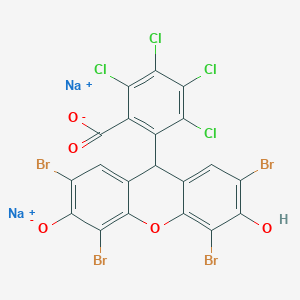
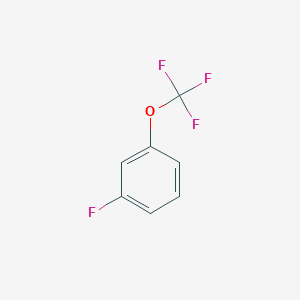
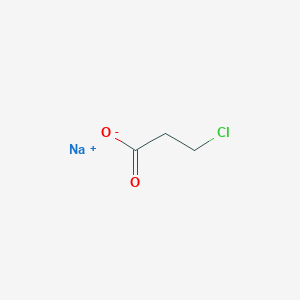
![4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid](/img/structure/B92371.png)
